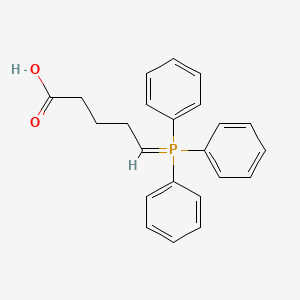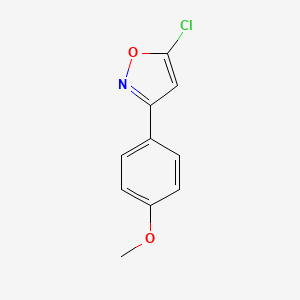
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile is a heterocyclic compound that contains a naphthyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the chloro and benzonitrile groups in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a multicomponent reaction involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide.
Coupling with Benzonitrile: The final step involves coupling the chloro-substituted naphthyridine with benzonitrile under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
化学反应分析
Types of Reactions
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Cyclization Reactions: The naphthyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while cyclization reactions can produce fused heterocyclic compounds .
科学研究应用
2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in coordination chemistry and as a building block for the synthesis of complex molecular architectures.
作用机制
The mechanism of action of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The chloro and benzonitrile groups contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Chloro-1,8-naphthyridine: Lacks the benzonitrile group, resulting in different reactivity and applications.
4-Chloro-1,8-naphthyridine: Similar core structure but different substitution pattern, affecting its chemical properties.
2-(4-Methyl-1,8-naphthyridin-2-yl)benzonitrile: Contains a methyl group instead of a chloro group, leading to variations in reactivity and biological activity.
属性
分子式 |
C15H8ClN3 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC 名称 |
2-(4-chloro-1,8-naphthyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H8ClN3/c16-13-8-14(11-5-2-1-4-10(11)9-17)19-15-12(13)6-3-7-18-15/h1-8H |
InChI 键 |
IHVLIAZTRYFGPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=C(C=CC=N3)C(=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B8656761.png)


![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)
![1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate](/img/structure/B8656808.png)



